N-Ethyl-3-fluoro-5-iodoaniline
Description
N-Ethyl-3-fluoro-5-iodoaniline is a halogenated aniline derivative featuring a benzene ring substituted with fluorine (at position 3), iodine (at position 5), and an ethyl group attached to the amine nitrogen. This compound’s unique structure combines electron-withdrawing halogens (F, I) and a sterically bulky N-ethyl group, making it distinct in reactivity and physicochemical properties. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science, where halogen positioning and alkylation significantly influence their applications .
Properties
Molecular Formula |
C8H9FIN |
|---|---|
Molecular Weight |
265.07 g/mol |
IUPAC Name |
N-ethyl-3-fluoro-5-iodoaniline |
InChI |
InChI=1S/C8H9FIN/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3 |
InChI Key |
FWEDLJLUSTVDDC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CC(=C1)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-fluoro-5-iodoaniline typically involves multiple steps. One common method is the nucleophilic substitution reaction where a fluoro and iodo substituted benzene derivative is reacted with an ethylamine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-fluoro-5-iodoaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluoro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives .
Scientific Research Applications
N-Ethyl-3-fluoro-5-iodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of N-Ethyl-3-fluoro-5-iodoaniline involves its interaction with specific molecular targets. The presence of the fluoro and iodo substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or other applications .
Comparison with Similar Compounds
Substituent Effects: Halogens and Alkyl Groups
Key Comparisons:
- Fluorine vs. Iodine: Fluorine’s high electronegativity induces strong inductive effects, polarizing the aromatic ring and activating/deactivating specific reaction sites. In contrast, iodine’s larger atomic radius and lower electronegativity enhance polarizability, favoring halogen-bonding interactions and altering solubility in nonpolar solvents.
- N-Ethyl vs. N-H/N-Methyl : The ethyl group increases steric hindrance compared to unsubstituted aniline (N-H) or N-methyl analogs, reducing nucleophilicity at the amine site. This steric effect may also hinder crystallization, as seen in related alkylated anilines .
Positional Isomerism
Example: 5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline
A 2023 study compared fluoroaniline isomers, demonstrating that substituent positions critically affect hydrogen bonding, molecular packing, and spectroscopic profiles. For instance:
- 5-Nitro-2-fluoroaniline forms stronger intermolecular N–H···O hydrogen bonds due to nitro group positioning.
- 2-Nitro-5-fluoroaniline exhibits weaker interactions but distinct IR and NMR shifts .
Implications for N-Ethyl-3-fluoro-5-iodoaniline : The meta-fluoro and para-iodo arrangement likely creates a dipole moment distinct from ortho-substituted analogs, influencing solubility and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Halogenated Aniline Derivatives
Notes:
- This compound ’s iodine content increases molecular weight and reduces solubility in aqueous media compared to fluorine-only analogs.
- Unlike 3-chloro-N-phenyl-phthalimide (used in polymers), the target compound’s alkylated amine and iodine may favor applications in catalysis or medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
